molecular formula C17H16N4O2 B2442162 (1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034449-54-0

(1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2442162
CAS No.: 2034449-54-0
M. Wt: 308.341
InChI Key: JJEWHTCFIOCFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features an indole moiety, a pyrazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of amino alcohols or amino acids.

    Coupling Reactions: The final step involves coupling the indole, pyrazine, and pyrrolidine moieties using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the pyrazine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the indole moiety.

    Reduction Products: Reduced derivatives of the pyrazine ring.

    Substitution Products: Substituted derivatives of the pyrrolidine ring.

Scientific Research Applications

Chemistry

In chemistry, (1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a potential lead compound for the development of new medications.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1H-indol-5-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
  • (1H-indol-5-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
  • (1H-indol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Uniqueness

(1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties

Biological Activity

The compound (1H-indol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an indole moiety linked to a pyrrolidine ring via a pyrazine-derived ether group. Its structure can be represented as follows:

C15H16N4O\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}

Antimicrobial Activity

Recent studies indicate that derivatives of pyrazole and indole compounds often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. A study evaluating similar indole derivatives demonstrated their effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting that the indole structure may enhance membrane permeability, leading to cell lysis .

Anticancer Properties

The indole scaffold has been extensively studied for its anticancer potential. Research has shown that compounds containing indole and pyrazole moieties can inhibit cancer cell proliferation. For example, a series of indole-pyrazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values in the micromolar range . The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

The biological activity of this compound may be attributed to several mechanisms:

  • Serotonin Receptor Modulation : Indoles are known to interact with serotonin receptors, potentially influencing mood and anxiety pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase, leading to reduced oxidative stress .
  • Cell Membrane Disruption : The amphiphilic nature of the compound may facilitate its incorporation into lipid membranes, disrupting cellular integrity and leading to cell death.

Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated a series of pyrazole derivatives for their antimicrobial activity. Among them, compounds structurally related to this compound exhibited promising results against multiple pathogenic fungi and bacteria, suggesting broad-spectrum activity .

Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer properties of indole-pyrazole derivatives, researchers found that one particular derivative significantly inhibited tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis in cancer cells via mitochondrial pathways .

Properties

IUPAC Name

1H-indol-5-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(13-1-2-15-12(9-13)3-5-19-15)21-8-4-14(11-21)23-16-10-18-6-7-20-16/h1-3,5-7,9-10,14,19H,4,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEWHTCFIOCFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.